molecular formula C11H13F3N2O2 B5729418 methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate

methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate

Cat. No.: B5729418
M. Wt: 262.23 g/mol
InChI Key: XEWXUSDUHJVSBU-UHFFFAOYSA-N
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Description

Methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate is a chemical compound that belongs to the class of indazole derivatives.

Preparation Methods

The synthesis of methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the indazole ring. The resulting indazole derivative is then esterified with methyl acetate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and other advanced technologies to ensure high yield and purity .

Chemical Reactions Analysis

Methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the indazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)10(15-16)11(12,13)14/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWXUSDUHJVSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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